molecular formula C18H16N2O2 B11330257 4-methoxy-N-(2-methylquinolin-8-yl)benzamide

4-methoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11330257
M. Wt: 292.3 g/mol
InChI Key: OVHGMBYLKWCFHC-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group at the 4-position of the benzamide ring and a quinoline moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-methylquinoline.

    Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-methylquinoline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-hydroxy-N-(2-methylquinolin-8-yl)benzamide.

    Reduction: 4-methoxy-N-(2-methylquinolin-8-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics in biological systems.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(quinolin-8-yl)benzamide: Similar structure but lacks the methyl group on the quinoline ring.

    3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide: Contains a chlorine atom at the 3-position of the benzamide ring.

Uniqueness

4-methoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both the methoxy group and the methyl group on the quinoline ring. This structural feature may contribute to its distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-methoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H16N2O2/c1-12-6-7-13-4-3-5-16(17(13)19-12)20-18(21)14-8-10-15(22-2)11-9-14/h3-11H,1-2H3,(H,20,21)

InChI Key

OVHGMBYLKWCFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC)C=C1

Origin of Product

United States

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